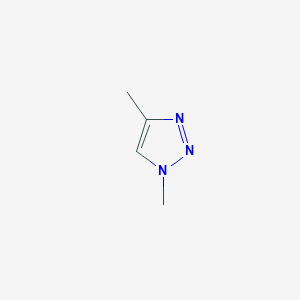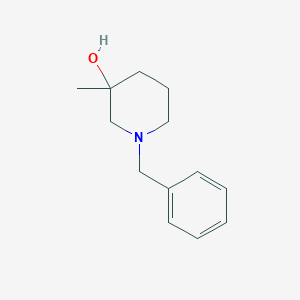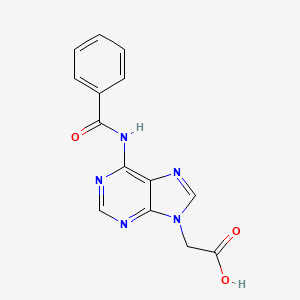
2-Morpholino-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The empirical formula of 2-Morpholino-1,3-thiazole-5-carboxylic acid is C8H10N2O3S . Its molecular weight is 214.24 .Physical And Chemical Properties Analysis
2-Morpholino-1,3-thiazole-5-carboxylic acid is a solid substance . Its empirical formula is C8H10N2O3S and its molecular weight is 214.24 .Applications De Recherche Scientifique
Synthesis and Characterization
2-Morpholino-1,3-thiazole-5-carboxylic acid plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials with unique biological activities. For example, it is used in the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino-reactions, which are of interest due to their potential biological activities (Fathalla, Pazdera, & Marek, 2002). Additionally, thiazole and morpholine moieties are incorporated into molecules designed for their antimicrobial and antitumor properties, indicating the versatility of this compound in synthesizing bioactive molecules (Demchenko et al., 2015; Horishny et al., 2020).
Biological Activity
The compound's derivatives have been explored for their biological activities, including their potential as antihypertensive agents through docking studies. This highlights the importance of morpholine and thiazole derivatives in the search for new therapeutic agents (Drapak et al., 2019). Furthermore, studies have synthesized and evaluated the biological activities of thiazolyl-N-phenylmorpholine derivatives, demonstrating their significant antitumor potential, which opens new avenues for cancer treatment research (Al-Soliemy et al., 2020).
Antimicrobial and Antioxidant Activities
The compound's relevance extends to antimicrobial and antioxidant applications, as seen in the synthesis of specific derivatives displaying activity against microbial species and showing antioxidant potential. This underscores the chemical's utility in developing new antimicrobial and antioxidant agents (Gul et al., 2017).
Inhibitors of Biological Targets
Derivatives of 2-Morpholino-1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of specific biological targets, such as phosphoinositide 3-kinase, showcasing the chemical's potential in therapeutic applications, particularly in tumor growth inhibition and cancer treatment (Alexander et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKOMDINYFEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573121 |
Source


|
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-1,3-thiazole-5-carboxylic acid | |
CAS RN |
332345-29-6 |
Source


|
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)




![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)